11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene
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Overview
Description
11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene is an organic compound that belongs to the class of bromomethyl derivatives. This compound is characterized by the presence of a bromomethyl group attached to a dihydroethanoanthracene framework. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene typically involves the bromomethylation of the corresponding anthracene derivative. One common method involves the reaction of the anthracene derivative with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under appropriate conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically proceed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce different functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the dihydroethanoanthracene framework.
Bromomethylcyclohexane: Contains a bromomethyl group but has a cyclohexane ring instead of an anthracene derivative.
Bromomethylbenzene: Similar in having a bromomethyl group attached to a benzene ring.
Uniqueness
11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene is unique due to its specific structural framework, which combines the reactivity of the bromomethyl group with the stability and rigidity of the dihydroethanoanthracene core. This combination makes it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C18H17Br |
---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
15-(bromomethyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H17Br/c1-11-16(10-19)18-14-8-4-2-6-12(14)17(11)13-7-3-5-9-15(13)18/h2-9,11,16-18H,10H2,1H3 |
InChI Key |
HTQUPSQXOWUIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)CBr |
Origin of Product |
United States |
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